2-(3,4-Dimethoxyphenyl)-3-hydroxyquinolin-4(2H)-one 2-(3,4-Dimethoxyphenyl)-3-hydroxyquinolin-4(2H)-one
Brand Name: Vulcanchem
CAS No.: 1946021-38-0
VCID: VC3203814
InChI: InChI=1S/C17H15NO4/c1-21-13-8-7-10(9-14(13)22-2)15-17(20)16(19)11-5-3-4-6-12(11)18-15/h3-9,20H,1-2H3,(H,18,19)
SMILES: COC1=C(C=C(C=C1)C2=C(C(=O)C3=CC=CC=C3N2)O)OC
Molecular Formula: C17H15NO4
Molecular Weight: 297.3 g/mol

2-(3,4-Dimethoxyphenyl)-3-hydroxyquinolin-4(2H)-one

CAS No.: 1946021-38-0

Cat. No.: VC3203814

Molecular Formula: C17H15NO4

Molecular Weight: 297.3 g/mol

* For research use only. Not for human or veterinary use.

2-(3,4-Dimethoxyphenyl)-3-hydroxyquinolin-4(2H)-one - 1946021-38-0

Specification

CAS No. 1946021-38-0
Molecular Formula C17H15NO4
Molecular Weight 297.3 g/mol
IUPAC Name 2-(3,4-dimethoxyphenyl)-3-hydroxy-1H-quinolin-4-one
Standard InChI InChI=1S/C17H15NO4/c1-21-13-8-7-10(9-14(13)22-2)15-17(20)16(19)11-5-3-4-6-12(11)18-15/h3-9,20H,1-2H3,(H,18,19)
Standard InChI Key OEJSAKBNPKQUFK-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=C(C(=O)C3=CC=CC=C3N2)O)OC
Canonical SMILES COC1=C(C=C(C=C1)C2=C(C(=O)C3=CC=CC=C3N2)O)OC

Introduction

Chemical Properties and Structural Characteristics

2-(3,4-Dimethoxyphenyl)-3-hydroxyquinolin-4(2H)-one is a heterocyclic compound featuring a quinolinone core structure with specific substitutions. The compound contains a 3,4-dimethoxyphenyl group at position 2 and a hydroxyl group at position 3 of the quinolinone scaffold. This arrangement creates a molecule with multiple functional groups capable of engaging in various interactions with biological targets.

Basic Chemical Information

The basic chemical and physical properties of 2-(3,4-Dimethoxyphenyl)-3-hydroxyquinolin-4(2H)-one are summarized in the table below:

PropertyValue
CAS Number1946021-38-0
Molecular FormulaC₁₇H₁₅NO₄
Molecular Weight297.3 g/mol
IUPAC Name2-(3,4-dimethoxyphenyl)-3-hydroxy-1H-quinolin-4-one
Standard InChIInChI=1S/C17H15NO4/c1-21-13-8-7-10(9-14(13)22-2)15-17(20)16(19)11-5-3-4-6-12(11)18-15/h3-9,20H,1-2H3,(H,18,19)
Standard InChIKeyOEJSAKBNPKQUFK-UHFFFAOYSA-N
SMILESCOC1=C(C=C(C=C1)C2=C(C(=O)C3=CC=CC=C3N2)O)OC

Structural Features

The molecular structure of 2-(3,4-Dimethoxyphenyl)-3-hydroxyquinolin-4(2H)-one contains several important features:

  • A quinolinone core, which is a privileged structure in medicinal chemistry

  • A 3,4-dimethoxyphenyl group at position 2

  • A hydroxyl group at position 3

  • A carbonyl group at position 4

These structural elements contribute to the compound's potential biological activity. The quinolinone scaffold is known to exhibit diverse biological activities, while the dimethoxyphenyl moiety can enhance binding to various biological targets. The presence of the hydroxyl group at position 3 provides a site for hydrogen bonding and potential derivatization.

Quinolinone Scaffold: A Privileged Structure

Importance in Medicinal Chemistry

The quinolinone scaffold is considered a privileged structure in medicinal chemistry due to its presence in numerous bioactive compounds. Derivatives of quinolinone have demonstrated a wide range of biological activities, making them attractive candidates for drug development.

Related Compounds and Their Properties

While specific information on 2-(3,4-Dimethoxyphenyl)-3-hydroxyquinolin-4(2H)-one is limited, studies on related quinolinone derivatives provide valuable insights. For instance, 4-hydroxy-2-quinolinones have been investigated as potential scaffolds for multi-target agents in drug development . The 4-hydroxy-2-quinolinone structure serves as a foundation for designing compounds with enhanced biological activities.

Similarly, 4-phenylquinolin-2(1H)-one derivatives have shown significant anticancer properties, inducing apoptosis in cancer cells . These compounds exhibit high potency against various cancer cell lines, including HL-60, Hep3B, H460, and COLO 205, while showing minimal toxicity toward normal human cells .

Synthesis Approaches

General Quinolinone Synthesis

One potential approach for synthesizing 2-(3,4-Dimethoxyphenyl)-3-hydroxyquinolin-4(2H)-one may involve using anthranilic acid derivatives as starting materials, similar to the methodology described for other quinolinone compounds . In this approach:

  • The carboxylic acid group of anthranilic acid is activated using reagents like N-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC)

  • The activated intermediate undergoes reaction with a suitable malonate derivative

  • The resulting intermediate then cyclizes to form the quinolinone core

Copper-Catalyzed Approaches

Another potential synthetic route may involve copper-catalyzed reactions, similar to those described for other quinolinone derivatives. For instance, Cu-catalyzed [2+3] cycloaddition (Huisgen-Meldal-Sharpless reaction) has been used to synthesize complex quinolinone derivatives . This approach could potentially be adapted for the synthesis of 2-(3,4-Dimethoxyphenyl)-3-hydroxyquinolin-4(2H)-one, especially when incorporating the dimethoxyphenyl group.

Challenges in Synthesis

The synthesis of 2-(3,4-Dimethoxyphenyl)-3-hydroxyquinolin-4(2H)-one presents several challenges:

  • Regioselective introduction of the 3,4-dimethoxyphenyl group at position 2

  • Selective hydroxylation at position 3

  • Maintaining the integrity of the quinolinone core during various reaction steps

  • Purification of the final product

These challenges necessitate careful selection of reaction conditions and purification methods to obtain the desired compound with high purity.

Structure-Activity Relationship Considerations

Key Structural Elements

Understanding structure-activity relationships (SAR) is crucial for optimizing the biological activity of 2-(3,4-Dimethoxyphenyl)-3-hydroxyquinolin-4(2H)-one. Based on studies of related compounds, several structural elements may influence its biological activity:

  • The substitution pattern on the dimethoxyphenyl group

  • The presence and position of the hydroxyl group

  • Modifications to the quinolinone core

For instance, in other quinolinone derivatives, the pattern of substitution on the phenyl ring significantly affects their biological activity . Similarly, substitutions at positions 6, 7, and 8 of the quinolinone core can dramatically alter the compound's efficacy and selectivity .

Research Implications and Future Directions

Opportunities for Future Research

Several promising research directions for 2-(3,4-Dimethoxyphenyl)-3-hydroxyquinolin-4(2H)-one include:

  • Optimization of synthetic routes to improve yield and purity

  • Comprehensive screening for biological activities, particularly anticancer and antimicrobial properties

  • Detailed structure-activity relationship studies to identify key structural features influencing activity

  • Development of derivatives with enhanced properties for specific applications

  • Investigation of potential applications in materials science, given the diverse applications of quinolinone compounds in this field

These research directions could significantly expand our understanding of 2-(3,4-Dimethoxyphenyl)-3-hydroxyquinolin-4(2H)-one and its potential applications.

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